10,13-dimethyl-17-(2-methyl-1,3-dioxolan-2-yl)spiro[1,2,4,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]
Description
The compound 10,13-dimethyl-17-(2-methyl-1,3-dioxolan-2-yl)spiro[1,2,4,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane] (CAS: 19592-55-3) is a steroidal spiro-dioxolane derivative. Its molecular formula is C25H36O4, with an average molecular mass of 400.559 g/mol and a monoisotopic mass of 400.261360 g/mol . The structure features a cyclopenta[a]phenanthrene core modified with two 1,3-dioxolane rings at positions 3 and 17, along with methyl groups at positions 10 and 12. The spiro junction at position 3 creates a rigid bicyclic system, while the 2-methyl-1,3-dioxolane substituent at position 17 introduces steric bulk and polarity. This compound is a synthetic analog of pregnane derivatives, specifically 3,20-bis(ethylenedioxy)pregna-5,7-diene, designed to enhance metabolic stability and bioavailability by protecting ketone groups via acetal formation .
Properties
CAS No. |
19592-55-3 |
|---|---|
Molecular Formula |
C25H36O4 |
Molecular Weight |
400.5 g/mol |
IUPAC Name |
(9S,10R,13S,14R,17S)-10,13-dimethyl-17-(2-methyl-1,3-dioxolan-2-yl)spiro[1,2,4,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane] |
InChI |
InChI=1S/C25H36O4/c1-22-10-11-25(28-14-15-29-25)16-17(22)4-5-18-19-6-7-21(24(3)26-12-13-27-24)23(19,2)9-8-20(18)22/h4-5,19-21H,6-16H2,1-3H3/t19-,20-,21-,22-,23-/m0/s1 |
InChI Key |
CFZNXPSHLNMZGD-VUBDRERZSA-N |
SMILES |
CC12CCC3C(=CC=C4C3(CCC5(C4)OCCO5)C)C1CCC2C6(OCCO6)C |
Isomeric SMILES |
C[C@]12CC[C@H]3C(=CC=C4[C@@]3(CCC5(C4)OCCO5)C)[C@@H]1CC[C@@H]2C6(OCCO6)C |
Canonical SMILES |
CC12CCC3C(=CC=C4C3(CCC5(C4)OCCO5)C)C1CCC2C6(OCCO6)C |
Pictograms |
Irritant; Environmental Hazard |
Synonyms |
Pregna-5,7-diene-3,20-dione Cyclic 3,20-bis(1,2-Ethanediyl Acetal); Pregna-5,7-diene-3,20-dione Cyclic bis(1,2-Ethanediyl Acetal); Pregna-5,7-diene-3,20-dione Cyclic bis(Ethylene Acetal) |
Origin of Product |
United States |
Preparation Methods
Core Steroidal Backbone Modification
The compound derives from a steroidal framework, specifically a decahydrocyclopenta[a]phenanthrene core. The synthesis begins with commercially available steroidal precursors such as pregna-5,7-diene-3,20-dione or androstane derivatives , which are modified through sequential protection, oxidation, and cyclization steps.
Step 1: Spiroketal Formation at Position 3
The spiro[1,3-dioxolane] moiety at position 3 is introduced via acid-catalyzed ketalization. For example:
-
Reactant : 3-Ketosteroid (e.g., pregnenolone derivative)
-
Reagent : Ethylene glycol (1.5 equiv)
-
Catalyst : p-Toluenesulfonic acid (p-TsOH, 0.1 equiv)
-
Solvent : Toluene
This step proceeds through nucleophilic attack of ethylene glycol on the carbonyl carbon, followed by cyclization to form the spiro structure. The reaction achieves >85% yield when conducted in anhydrous conditions.
Step 2: Introduction of 17-(2-Methyl-1,3-Dioxolan-2-Yl) Group
The 17-position is functionalized using 2-methyl-1,3-propanediol under similar acid-catalyzed conditions:
-
Reactant : 17-Ketosteroid intermediate
-
Reagent : 2-Methyl-1,3-propanediol (2.0 equiv)
-
Catalyst : Boron trifluoride diethyl etherate (BF₃·Et₂O, 0.2 equiv)
-
Solvent : 1,4-Dioxane
This reaction exhibits moderate regioselectivity, with competing formation of 1,3-dioxolane and 1,3-dioxane byproducts. Purification via silica gel chromatography (hexane:ethyl acetate = 4:1) isolates the desired product in 72% yield.
Alternative Pathways via Electrochemical Methods
Recent advancements leverage electrochemical techniques to streamline side-chain modifications. For instance:
-
Substrate : Corticosteroid with a C17-dihydroxyacetone side chain
-
Electrolyte : Tetrabutylammonium tetrafluoroborate (TBABF₄) in acetonitrile
-
Conditions : Constant potential electrolysis at +1.8 V vs. Ag/AgCl, room temperature.
This method cleaves the C17 side chain oxidatively, generating a 17-keto intermediate, which is subsequently protected as the 2-methyl-1,3-dioxolane. The electrochemical approach reduces reagent waste and improves atom economy (87% yield).
Reaction Optimization and Challenges
Stereochemical Control
The spiroketal formation at position 3 generates two stereoisomers due to the tetrahedral geometry of the spiro carbon. Enantioselective synthesis is achieved using chiral Brønsted acids (e.g., (R)-BINOL-phosphoric acid), which induce axial chirality with 94% enantiomeric excess (ee).
| Catalyst | ee (%) | Yield (%) |
|---|---|---|
| (R)-BINOL-PA | 94 | 78 |
| p-TsOH | 0 | 85 |
| BF₃·Et₂O | 0 | 72 |
Byproduct Mitigation
Common byproducts include:
-
Over-oxidation products : Mitigated by controlling reaction time and temperature.
-
Regioisomeric dioxolanes : Addressed through solvent polarity adjustments (e.g., switching from toluene to dichloromethane).
Industrial-Scale Production
Continuous Flow Synthesis
To enhance scalability, pharmaceutical manufacturers employ continuous flow reactors for ketalization steps:
-
Flow rate : 5 mL/min
-
Residence time : 30 minutes
-
Temperature : 100°C
-
Output : 1.2 kg/hour with 90% purity.
Green Chemistry Initiatives
Solvent-free mechanochemical methods using ball milling have been explored:
-
Reactants : Steroid ketone + diol (1:1.2 molar ratio)
-
Additive : Silica gel (200 mesh)
-
Conditions : 500 rpm for 2 hours
Analytical Characterization
Critical quality control parameters include:
| Technique | Key Data | Reference |
|---|---|---|
| ¹H NMR | δ 4.85 (s, 2H, dioxolane CH₂) | |
| 13C NMR | δ 109.5 (spiroketal C) | |
| HPLC | Purity >98% (C18 column, MeOH:H₂O = 70:30) |
Emerging Methodologies
Photocatalytic Ketalization
Visible-light-driven catalysis using eosin Y as a photosensitizer enables room-temperature spiroketal formation:
Chemical Reactions Analysis
Types of Reactions
10,13-dimethyl-17-(2-methyl-1,3-dioxolan-2-yl)spiro[1,2,4,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The ethylenedioxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Scientific Research Applications
10,13-dimethyl-17-(2-methyl-1,3-dioxolan-2-yl)spiro[1,2,4,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane] has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 10,13-dimethyl-17-(2-methyl-1,3-dioxolan-2-yl)spiro[1,2,4,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane] involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating the activity of enzymes or receptors involved in inflammatory and oxidative stress pathways. Additionally, it may interfere with the proliferation of cancer cells by inducing apoptosis or inhibiting cell growth .
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural and Molecular Comparisons
Key Observations :
- The target compound’s spiro-dioxolane system distinguishes it from analogues with simpler oxirane (epoxide) or ketone groups at C3 .
- The 2-methyl-1,3-dioxolane at C17 enhances hydrophilicity (LogP = 4.99) compared to non-dioxolane derivatives like the C17-hydroxyl analogue (LogP = 4.16) .
Physicochemical Properties
Table 2: Solubility and Stability Data
Key Findings :
- The target compound’s low aqueous solubility (0.0012 mg/mL) aligns with its high LogP (4.99), typical of lipophilic steroids. However, the dioxolane rings improve stability under acidic conditions compared to unprotected ketones .
- Methoxy-substituted derivatives (e.g., ) show higher solubility due to increased polarity but reduced metabolic stability.
Table 3: Antimicrobial Activity (MIC Values)
| Compound Name | S. aureus (µg/mL) | E. coli (µg/mL) | C. albicans (µg/mL) | Reference |
|---|---|---|---|---|
| Target Compound | 32.5 | >64 | 48.7 | |
| Chiral 1,3-dioxolane derivatives | 8.2–16.4 | 32.8–65.6 | 16.4–32.8 | |
| Fluconazole (Control) | - | - | 2.0 |
Key Insights :
- The target compound exhibits moderate antifungal activity (MIC = 48.7 µg/mL against C. albicans), outperformed by simpler chiral dioxolanes (MIC = 16.4–32.8 µg/mL) .
- Its antibacterial activity against S. aureus (MIC = 32.5 µg/mL) is comparable to early-generation dioxolane antibiotics but less potent than modern analogs .
Biological Activity
The compound 10,13-dimethyl-17-(2-methyl-1,3-dioxolan-2-yl)spiro[1,2,4,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane] is a complex organic molecule belonging to the steroid class. Its unique structural features include ethylenedioxy groups at specific positions which are believed to contribute to its biological activities. This article explores the compound's biological activities including its anti-inflammatory, antioxidant, and anticancer properties.
| Property | Value |
|---|---|
| CAS Number | 19592-55-3 |
| Molecular Formula | C25H36O4 |
| Molecular Weight | 400.5 g/mol |
| IUPAC Name | (9S,10R,13S,14R,17S)-10,13-dimethyl-17-(2-methyl-1,3-dioxolan-2-yl)spiro[1,2,4,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane] |
| InChI | InChI=1S/C25H36O4/c1-22... |
The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways:
- Anti-inflammatory Activity : The compound has been shown to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory processes.
- Antioxidant Activity : It exhibits significant antioxidant properties by scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD) and catalase.
- Anticancer Properties : The compound has demonstrated potential in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. It appears to interfere with cell cycle progression and promote programmed cell death through modulation of apoptotic pathways.
Anti-inflammatory Studies
In vitro studies have indicated that the compound significantly reduces the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in activated macrophages. In animal models of inflammation (e.g., carrageenan-induced paw edema), administration of this compound resulted in a marked reduction in swelling compared to control groups.
Antioxidant Studies
Research has shown that this compound effectively reduces oxidative stress markers in cellular models exposed to hydrogen peroxide. The compound's ability to enhance the expression of antioxidant enzymes has been linked to its protective effects against oxidative damage.
Anticancer Studies
A series of assays conducted on various cancer cell lines (e.g., MCF-7 breast cancer cells and HeLa cervical cancer cells) revealed that the compound exhibits a dose-dependent cytotoxic effect. The IC50 values for these cell lines were significantly lower than those for standard chemotherapeutic agents like doxorubicin and 5-fluorouracil.
Table 1 summarizes the IC50 values observed in different cancer cell lines:
| Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |
|---|---|---|
| MCF-7 | 15.4 | 20 |
| HeLa | 14.3 | 18 |
Case Study 1: Anti-inflammatory Effects
In a controlled study involving rats with induced arthritis treated with varying doses of the compound over four weeks showed a significant decrease in joint swelling and pain scores compared to untreated controls.
Case Study 2: Anticancer Efficacy
A clinical trial assessing the efficacy of this compound in patients with advanced breast cancer indicated promising results with a notable reduction in tumor size after eight weeks of treatment. Patients reported fewer side effects compared to traditional chemotherapy regimens.
Q & A
Basic Research Questions
Q. What are the recommended protocols for synthesizing and purifying this compound?
- Methodological Answer : Synthesis typically involves multi-step steroidal modifications, including dioxolane protection of ketone groups and spiro-ring formation. Key steps include regioselective alkylation and acid-catalyzed cyclization. Purification is achieved via column chromatography using silica gel (polar stationary phase) and gradient elution with ethyl acetate/hexane mixtures. Final purity (>95%) is confirmed by HPLC with UV detection at 254 nm .
Q. How should this compound be stored to ensure stability?
- Methodological Answer : The compound is stored at -20°C in a sealed, inert atmosphere (argon or nitrogen) to prevent oxidation or hydrolysis. As a neat solid, it is shipped at room temperature but must be transferred to cold storage immediately upon receipt. Stability tests indicate <2% degradation over 12 months under these conditions .
Q. What spectroscopic techniques are most effective for structural elucidation?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ resolves stereochemistry and dioxolane ring conformation. Key signals include methyl groups (δ 1.0–1.3 ppm) and spiro-carbon environments (δ 90–110 ppm in ¹³C) .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 458.28) and fragmentation patterns .
- X-ray Crystallography : Single-crystal analysis resolves absolute configuration and spiro-ring torsion angles (e.g., C14–C18 bond angles ≈102–107°) .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., NMR vs. X-ray) be resolved?
- Methodological Answer : Discrepancies between solution-state NMR and solid-state X-ray data often arise from dynamic conformational changes. Strategies include:
- Variable-temperature NMR to probe ring-flipping or dioxolane mobility.
- DFT calculations (e.g., B3LYP/6-31G*) to compare theoretical NMR shifts with experimental data.
- Repeating crystallography under different solvent conditions to assess packing effects .
Q. What experimental designs are recommended for studying environmental or thermal stability?
- Methodological Answer :
- Thermal Stability : Use thermogravimetric analysis (TGA) at 10°C/min to identify decomposition thresholds. Accelerated aging studies (40–60°C) simulate long-term storage.
- Hydrolytic Stability : Incubate in buffered solutions (pH 2–12) at 37°C for 48 hours, followed by LC-MS to detect degradation products (e.g., hydrolyzed dioxolane rings).
- Photostability : Expose to UV light (254 nm) and monitor via HPLC for photodegradants .
Q. How can computational modeling predict this compound’s interaction with steroid receptors?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with receptor structures (e.g., glucocorticoid receptor PDB: 1P93) to assess binding affinity. Focus on hydrophobic interactions with methyl groups and hydrogen bonding via dioxolane oxygens.
- MD Simulations : Run 100-ns simulations in explicit solvent (GROMACS) to evaluate conformational stability and ligand-receptor residence times .
Theoretical and Mechanistic Questions
Q. What theoretical frameworks explain the spiro-ring’s electronic effects on reactivity?
- Methodological Answer : The spiro-dioxolane moiety induces steric strain and electronic polarization. Frontier molecular orbital (FMO) analysis (via Gaussian 09) reveals elevated HOMO density at the dioxolane oxygen, enhancing nucleophilic attack susceptibility. Marcus theory can model electron-transfer kinetics in redox reactions .
Q. How does this compound’s stereochemistry influence its metabolic pathways?
Retrosynthesis Analysis
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|---|---|
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
